ALX-5407 hydrochloride

GlyT1 inhibition potency comparison scintillation proximity assay

Inconsistent GlyT1 inhibitor selectivity often undermines CNS research reproducibility. ALX-5407 hydrochloride provides an irreversible, highly selective solution-IC50 3 nM at hGlyT1c, >33,000-fold selectivity over GlyT2, and a dissociation half-life of 28±5 min-ensuring sustained target engagement across electrophysiology and in vivo paradigms. Sourced from validated stocks with reliable global logistics.

Molecular Formula C24H25ClFNO3
Molecular Weight 429.9 g/mol
CAS No. 200006-08-2
Cat. No. B030177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALX-5407 hydrochloride
CAS200006-08-2
SynonymsN-[(3R)-3-([1,1’-Biphenyl]-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine Hydrochloride; 
Molecular FormulaC24H25ClFNO3
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl
InChIInChI=1S/C24H24FNO3.ClH/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18;/h2-14,23H,15-17H2,1H3,(H,27,28);1H/t23-;/m1./s1
InChIKeyRPDGSZCYSJWQEE-GNAFDRTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALX-5407 Hydrochloride (CAS 200006-08-2): A Selective, Non-Transportable GlyT1 Inhibitor with Irreversible Binding Kinetics


ALX-5407 hydrochloride, also designated (R)-NFPS hydrochloride, is a selective, non-transportable inhibitor of the glycine transporter type 1 (GlyT1) [1]. It is the active enantiomer of N[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS) and functions as a sarcosine derivative with essentially irreversible binding to GlyT1 [2]. The compound demonstrates a >33,000-fold selectivity for GlyT1 over GlyT2 and does not recognize other glycine binding sites including the NMDA receptor glycine site . ALX-5407 hydrochloride is orally bioactive and has been extensively characterized in vitro and in vivo for the investigation of NMDA receptor function and schizophrenia-related research [3].

Why Generic Substitution Fails: ALX-5407 Hydrochloride Demonstrates Quantifiable Advantages Over Other GlyT1 Inhibitors


Generic substitution among GlyT1 inhibitors is not scientifically defensible due to marked differences in potency, selectivity, binding kinetics, and in vivo regional effects. ALX-5407 hydrochloride exhibits an IC50 of 3 nM at human GlyT1c, whereas alternative inhibitors such as Org-24598 show IC50 values of 6.9 nM, representing a >2-fold potency difference in direct comparative assays [1]. Furthermore, ALX-5407 binds essentially irreversibly to GlyT1 with a dissociation half-life of 28 ± 5 minutes, a kinetic property not shared by all GlyT1 inhibitors [2]. The compound also displays a >33,000-fold selectivity for GlyT1 over GlyT2, a selectivity margin that varies considerably among in-class candidates . These quantifiable differences directly impact experimental outcomes, including the magnitude and duration of extracellular glycine elevation in specific brain regions, as demonstrated by differential microdialysis profiles between ALX-5407 and LY2365109 [3].

Product-Specific Quantitative Evidence Guide: Differentiating ALX-5407 Hydrochloride from GlyT1 Inhibitor Comparators


Superior Potency: ALX-5407 Demonstrates >2-Fold Higher Inhibitory Activity Than Org-24598 in Identical Assay Conditions

In a scintillation proximity assay using human choriocarcinoma JAR cells endogenously expressing GlyT1a, ALX-5407 inhibited [14C]glycine uptake with an IC50 of 2.8 ± 0.6 nM, whereas the structurally distinct GlyT1 inhibitor Org-24598 exhibited an IC50 of 6.9 ± 0.9 nM under identical experimental conditions [1]. This represents a 2.5-fold higher potency for ALX-5407. Sarcosine, a weak GlyT1 inhibitor, showed an IC50 of 37.5 ± 4.6 μM in the same assay, confirming assay sensitivity and establishing a potency hierarchy [1].

GlyT1 inhibition potency comparison scintillation proximity assay Org-24598

Exceptional Selectivity: >33,000-Fold Discrimination Between GlyT1 and GlyT2 Versus Alternative Inhibitors

ALX-5407 demonstrates an IC50 of 3 nM at human GlyT1c and >100 μM at human GlyT2, representing a >33,333-fold selectivity window [1]. This selectivity is substantially higher than many other GlyT1 inhibitors; for example, SSR504734 exhibits an IC50 of approximately 20 nM at GlyT1 with a more modest selectivity profile [2]. ALX-5407 also shows no activity at the NMDA receptor glycine site (IC50 > 100 μM), the inhibitory glycine receptor, or other neurotransmitter transporters at concentrations up to 100 μM [1]. In rat systems, the compound displays >5,000-fold selectivity for GlyT1 over GlyT2 with IC50 values of 2.8 nM and 9.8 nM for human and rat GlyT1 respectively .

GlyT1 selectivity GlyT2 counter-screen off-target profiling transporter specificity

Irreversible Binding Kinetics: Dissociation Half-Life of 28 Minutes Distinguishes ALX-5407 from Reversible GlyT1 Inhibitors

Radioligand binding studies using [3H]NFPS (the racemic form of ALX-5407) on rat forebrain membranes revealed that the compound binds with a dissociation half-life (t₁/₂) of 28 ± 5 minutes and a Kd of 7.1 ± 1.3 nM [1]. This slow dissociation rate indicates essentially irreversible binding under physiological conditions. In contrast, glycine and sarcosine act as weak, Na+-dependent inhibitors with IC50 values of 1,008 μM and 190 μM respectively, and function as non-competitive antagonists that do not exhibit this prolonged residence time [1]. The irreversible nature of ALX-5407 binding was further confirmed in the original characterization study, which reported that inhibition of glycine transport was essentially irreversible [2].

binding kinetics dissociation half-life non-competitive inhibition residence time

Active Enantiomer Advantage: ALX-5407 ((R)-NFPS) Provides Higher Affinity Than Racemic Mixture

ALX-5407 is the active (R)-enantiomer of NFPS, and this stereochemical specificity directly impacts target binding affinity. Saturation binding experiments using [3H]NFPS (racemic) on rat forebrain membranes yielded a Kd of 7.1 ± 1.3 nM and Bmax of 3.14 ± 0.26 pmol/mg protein [1]. The racemic mixture (NFPS) exhibits IC50 values of 2.8 nM and 9.8 nM for human and rat GlyT1 respectively . While direct head-to-head binding data comparing (R)-ALX-5407 versus (S)-enantiomer are not available in the primary literature, the designation of ALX-5407 as the "active enantiomer" in authoritative reference works [2] indicates that the (R)-configuration is essential for full pharmacological activity, a principle consistent with stereoselective target engagement across GPCR and transporter pharmacology.

enantiomer chiral resolution NFPS binding affinity

Regional Brain Glycine Elevation: ALX-5407 Produces Sustained Cerebellar Increases Distinct from Cortical Transients

A dual-probe microdialysis study in rats directly comparing ALX-5407 and LY2365109 revealed regionally distinct glycine elevation profiles. ALX-5407 produced transient elevations of extracellular glycine in the prefrontal cortex (PFC) but more sustained increases in the cerebellum [1]. This differential regional effect correlates with higher GlyT1 immunoreactivity in brain stem and cerebellum compared to frontal cortical and hippocampal areas across mouse, rat, monkey, and human tissues [1]. In contrast, LY2365109 showed a different neurochemical and behavioral profile, indicating that not all GlyT1 inhibitors produce identical regional glycine modulation [1]. At a dose of 10 mg/kg p.o., ALX-5407 increased prefrontal cortical glycine levels in rats [2].

microdialysis brain region cerebellum prefrontal cortex in vivo pharmacology

GlyT1 Isoform Consistency: IC50 Values Remain Within One Log Unit Across All Three Human Isoforms

Alternative promoter usage and mRNA splicing produce three amino-terminal isoforms of human GlyT1 (GlyT1a, GlyT1b, GlyT1c). In a comparative study evaluating reference GlyT1 inhibitors across these isoforms stably expressed in CHO-K1 cells, ALX-5407 (Allelix), (S)-13h (Merck), and SSR504734 (Sanofi-Synthelabo) all showed similar potency across the three isoforms [1]. The greatest variation was observed for ALX-5407, yet its IC50 values across isoforms remained within one log unit of each other [1]. This contrasts with some inhibitors that may show isoform-dependent potency variations, and demonstrates that ALX-5407 provides consistent GlyT1 inhibition regardless of which isoform is expressed in the experimental system.

GlyT1 isoforms pharmacology splice variants CHO-K1 cells

Optimal Research and Industrial Applications for ALX-5407 Hydrochloride Based on Quantitative Evidence


Schizophrenia and NMDA Receptor Hypofunction Research

ALX-5407 hydrochloride elevates synaptic glycine levels via GlyT1 inhibition, thereby enhancing NMDA receptor function. This mechanism is directly relevant to the glutamate hypofunction hypothesis of schizophrenia. The compound has been shown to reverse MK-801-induced persistent latent inhibition deficits in mouse models of schizophrenia [1]. The >33,000-fold selectivity over GlyT2 ensures that observed effects are attributable to GlyT1-mediated NMDA receptor modulation rather than off-target glycine transporter activity [2]. Oral bioavailability and brain penetration support both acute and chronic dosing paradigms [3].

Long-Term Potentiation and Synaptic Plasticity Studies

ALX-5407 significantly enhances long-term potentiation (LTP) in the hippocampal dentate gyrus in vivo [1]. The irreversible binding kinetics (dissociation t₁/₂ = 28 ± 5 min) ensure sustained GlyT1 inhibition throughout extended electrophysiological recording sessions, even with washout [2]. This property is particularly valuable for ex vivo slice electrophysiology where compound may be present only during pre-incubation, enabling stable synaptic facilitation independent of continuous perfusion.

Region-Specific Glycine Transporter Pharmacology

ALX-5407 produces distinct regional glycine elevation patterns with transient prefrontal cortical increases and sustained cerebellar elevations [1]. This property makes it a valuable tool for dissecting region-specific GlyT1 function in the CNS. The compound's 2.5-fold higher potency versus Org-24598 in identical assay conditions [2] allows lower dosing to achieve target engagement in specific brain regions, potentially minimizing confounding effects from caudal brain area activation.

High-Throughput Screening Assay Development and Validation

The scintillation proximity assay developed using ALX-5407 demonstrated robust, reproducible inhibition of [14C]glycine uptake in JAR cells with an IC50 of 2.8 ± 0.6 nM [1]. This assay format is homogenous, rapid, and amenable to automation, making ALX-5407 an ideal reference standard for validating GlyT1 inhibitor screening campaigns. The compound's well-characterized selectivity profile across GlyT1 isoforms, GlyT2, and other glycine binding sites provides a reliable benchmark for hit validation and counter-screening protocols [2].

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